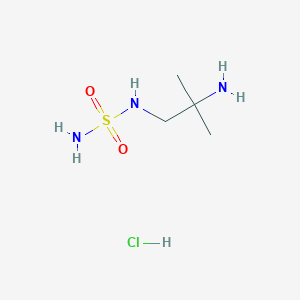

(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

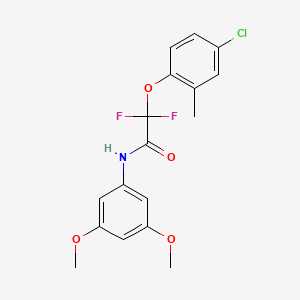

“(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride” is a chemical compound with the CAS Number: 2089277-81-4 . It has a molecular weight of 203.69 and is also known as AMPP. It has gained attention from researchers due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The Inchi Code for “(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride” is 1S/C4H13N3O2S.ClH/c1-4(2,5)3-7-10(6,8)9;/h7H,3,5H2,1-2H3,(H2,6,8,9);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride” is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, etc., might be available in technical documents or peer-reviewed papers .Wissenschaftliche Forschungsanwendungen

Surface Modification and Water Treatment A novel approach in the field of nanofiltration membrane development employs sulfonated aromatic diamine monomers for the synthesis of thin-film composite (TFC) nanofiltration membranes. These membranes exhibit enhanced water flux due to improved surface hydrophilicity, achieved without compromising dye rejection. The introduction of sulfonic acid groups is pivotal for the improved performance in dye treatment applications, indicating a promising avenue for (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride in modifying surface properties for environmental applications (Yang Liu et al., 2012).

Polymer-Supported Quenching Reagents In combinatorial chemistry, polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate offer an efficient method for the parallel purification of crude reaction products. These polymeric reagents quench excess reactants and remove impurities, simplifying the isolation of desired products through single filtration and solvent evaporation. This method underscores the utility of (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride as a base for creating polymer-supported reagents for streamlined synthesis processes (R. J. C. and J. C. Hodges, 1997).

Green Chemistry and Catalysis The application of sulfamic acid as a green catalyst in the Mannich reaction highlights an environmentally friendly approach to synthesizing β-aminocarbonyl compounds. The use of ultrasound irradiation enhances the yield and selectivity of the reaction, presenting (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride as an effective catalyst in promoting chemical reactions with minimal environmental impact (Hongyao Zeng et al., 2009).

Biological and Medicinal Chemistry Research on S-adenosylmethionine (SAM) explores its role as a biological methyl donor in various metabolic reactions. This work sheds light on the potential biochemical applications of (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride in synthesizing biologically relevant compounds, thereby contributing to our understanding of its role in biological systems (M. Fontecave et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-amino-2-methyl-1-(sulfamoylamino)propane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3O2S.ClH/c1-4(2,5)3-7-10(6,8)9;/h7H,3,5H2,1-2H3,(H2,6,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUQJXDIMONRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

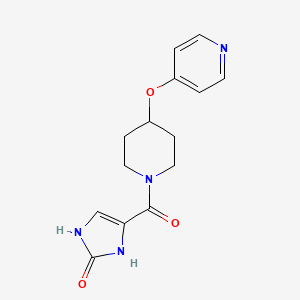

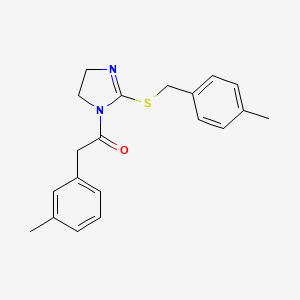

![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2971159.png)

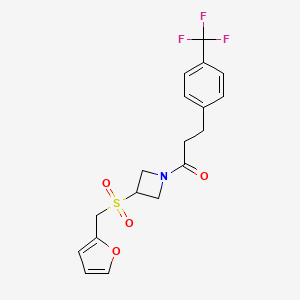

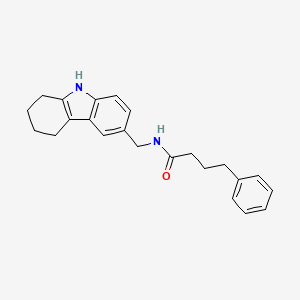

![1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine](/img/structure/B2971160.png)

![1-(3-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethoxy)benzoyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2971171.png)

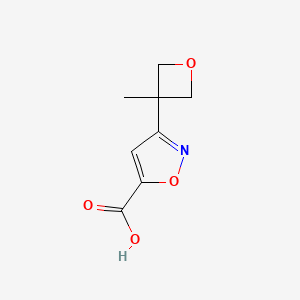

![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)